(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide is a useful research compound. Its molecular formula is C22H17N5O4 and its molecular weight is 415.409. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation of Pyrazolopyrimidines : A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, closely related to the compound , and evaluated them for their cytotoxic and 5-lipoxygenase inhibition activities. This research is significant in exploring the therapeutic potential of these compounds in cancer treatment and inflammatory disorders (Rahmouni et al., 2016).
Antitumor Activity and Molecular Docking Studies : Fahim et al. (2019) conducted an investigation on pyrimidiopyrazole derivatives, which are structurally similar to the given compound. They demonstrated notable in vitro antitumor activity and conducted molecular docking studies to understand the interactions at the molecular level (Fahim et al., 2019).
Crystal Structure and Hirshfeld Surface Analysis : A study by Kumara et al. (2017) focused on the crystal structure of new pyrazole derivatives, which include the benzo[d][1,3]dioxol moiety. This research provides insights into the molecular structure and intermolecular interactions of such compounds, which is crucial for understanding their pharmacological properties (Kumara et al., 2017).
Synthesis and Antimicrobial Activity : Abu-Melha (2013) synthesized pyrazolopyrimidine derivatives incorporating a pyridine moiety and evaluated their antimicrobial properties. This research highlights the potential of these compounds in the development of new antimicrobial agents (Abu-Melha, 2013).
COX-2 Selective Inhibitors : Raffa et al. (2009) explored pyrazolo[3,4‐d]pyrimidine derivatives as COX-2 selective inhibitors. These findings are significant for the development of novel anti-inflammatory drugs (Raffa et al., 2009).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4/c1-14-2-6-16(7-3-14)27-21-17(11-24-27)22(29)26(12-23-21)25-20(28)9-5-15-4-8-18-19(10-15)31-13-30-18/h2-12H,13H2,1H3,(H,25,28)/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWFYIHIZNNVAH-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.